molecular formula C8H9BrZn B6303029 2,4-Dimethylphenylzinc bromide, 0.50 M in THF CAS No. 869683-42-1

2,4-Dimethylphenylzinc bromide, 0.50 M in THF

Cat. No. B6303029
CAS RN: 869683-42-1
M. Wt: 250.4 g/mol
InChI Key: MITSXWAZSQWENL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylphenylzinc bromide, 0.50 M in THF, is a zinc salt of a brominated phenyl-substituted methyl group. It is a useful reagent in organic synthesis and has many applications in the laboratory. This compound has been used in the synthesis of a variety of organic compounds such as amines, alcohols, and aryl halides. It is also used as a catalyst in the synthesis of a range of compounds including heterocyclic compounds, aryl halides, and amines. In addition, it is also used as a reagent in the synthesis of a variety of natural products.

Mechanism of Action

2,4-Dimethylphenylzinc bromide, 0.50 M in THF, acts as a Lewis acid in the reaction of 2,4-dimethoxybenzaldehyde with zinc bromide. The Lewis acid facilitates the reaction by forming a complex with the bromide ion and the aldehyde, which then reacts with the zinc bromide to form the desired product.
Biochemical and Physiological Effects
2,4-Dimethylphenylzinc bromide, 0.50 M in THF, has no known biochemical or physiological effects on humans or other organisms. The compound is not known to be toxic or mutagenic.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4-Dimethylphenylzinc bromide, 0.50 M in THF, in the laboratory is its high reactivity and selectivity. It is also easy to synthesize and can be stored for long periods of time without decomposition. The main limitation of this reagent is its low solubility in water, which can limit its use in certain reactions.

Future Directions

Future research into 2,4-Dimethylphenylzinc bromide, 0.50 M in THF, could focus on its use in the synthesis of a variety of organic compounds and natural products. In addition, further research could be done to explore its potential use as a catalyst in the synthesis of a range of compounds, including heterocyclic compounds, aryl halides, and amines. Additionally, further research could be done to explore its potential applications in drug development, as well as its potential toxicity and mutagenic effects.

Synthesis Methods

2,4-Dimethylphenylzinc bromide, 0.50 M in THF, can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-dimethoxybenzaldehyde with zinc bromide in the presence of a base such as triethylamine in an inert solvent such as THF. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the product is typically in the range of 80-90%.

Scientific Research Applications

2,4-Dimethylphenylzinc bromide, 0.50 M in THF, has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds such as amines, alcohols, and aryl halides. It has also been used as a catalyst in the synthesis of a range of compounds including heterocyclic compounds, aryl halides, and amines. In addition, it has been used as a reagent in the synthesis of a variety of natural products.

properties

IUPAC Name

bromozinc(1+);1,3-dimethylbenzene-6-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITSXWAZSQWENL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C=C1)C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylphenylzinc bromide

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